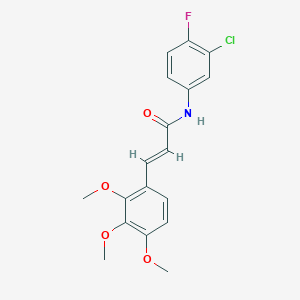

N-(3-chloro-4-fluorophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

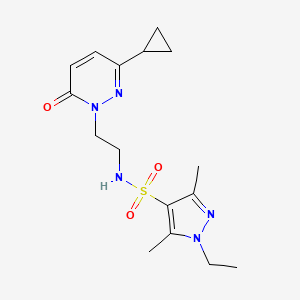

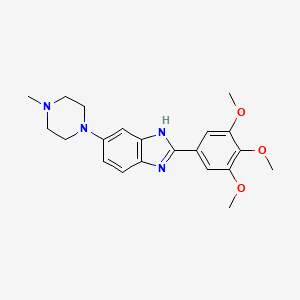

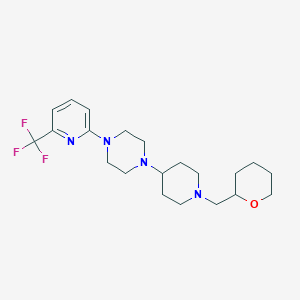

“N-(3-chloro-4-fluorophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide” is a complex organic compound. It contains a fluorine atom and a chlorine atom attached to a phenyl ring, which is then attached to an acrylamide group. Another phenyl ring with three methoxy groups is also attached to the acrylamide group.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate phenylamine with an acryloyl chloride derivative in the presence of a base. The trimethoxyphenyl group could be introduced through a Friedel-Crafts acylation or a similar reaction.Molecular Structure Analysis

The molecule likely has a planar structure due to the conjugation of the double bond in the acrylamide group with the phenyl rings. The electron-donating methoxy groups and the electron-withdrawing fluorine and chlorine atoms would create interesting electronic effects within the molecule.Chemical Reactions Analysis

As an acrylamide, this compound could participate in various reactions such as polymerization or addition reactions at the double bond. The presence of the methoxy groups could make the second phenyl ring susceptible to electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis

Again, without specific data, we can only make educated guesses about the properties of this compound. It’s likely to be a solid at room temperature, and due to the polar amide group and the presence of several other polar groups, it’s likely to have some degree of water solubility.Applications De Recherche Scientifique

Fluorescence Quenching in Protein Studies

Acrylamide derivatives have been used to study protein structures through fluorescence quenching. This technique is essential for understanding protein folding, conformational changes, and interactions. For example, acrylamide has been identified as an efficient quencher of tryptophanyl fluorescence, offering insights into the exposure of tryptophanyl residues in proteins, which is crucial for studying protein conformation and dynamics (Eftink & Ghiron, 1976).

Polymerization and Detection in Gel Electrophoresis

Acrylamide-based polymers are widely used in gel electrophoresis for the separation and analysis of proteins and nucleic acids. For instance, a method was developed to detect tritium-labelled proteins and nucleic acids in polyacrylamide gels, demonstrating acrylamide's role in advancing molecular biology research techniques (Bonner & Laskey, 1974).

Antipathogenic Activity of Acrylamide Derivatives

Research has explored the antipathogenic activity of acrylamide derivatives, indicating their potential as antimicrobial agents. For instance, a study on new thiourea derivatives showcased significant antipathogenic effects, especially against biofilm-forming bacteria, highlighting the therapeutic and preventive applications of acrylamide derivatives in combating microbial resistance (Limban, Marutescu, & Chifiriuc, 2011).

Sensor Development for Metal Ion Detection

Acrylamide derivatives have been utilized in developing sensors for detecting metal ions, demonstrating their application in environmental monitoring and safety. For example, copolymers of acrylamide have been designed for the sensitive and selective detection of Fe3+ ions in aqueous solutions, showcasing the role of acrylamide derivatives in creating advanced materials for environmental analysis (Wang, Guan, Hu, & Su, 2008).

Safety And Hazards

Acrylamides are often hazardous due to their reactivity, and this compound is likely no exception. Proper safety precautions should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area.

Orientations Futures

The future directions for this compound would depend on its intended use. If it shows promise as a drug, further studies would be needed to determine its efficacy and safety. If it’s used in materials science, research could focus on optimizing its properties for specific applications.

Propriétés

IUPAC Name |

(E)-N-(3-chloro-4-fluorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO4/c1-23-15-8-4-11(17(24-2)18(15)25-3)5-9-16(22)21-12-6-7-14(20)13(19)10-12/h4-10H,1-3H3,(H,21,22)/b9-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTXQPCBIHJYOO-WEVVVXLNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)F)Cl)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)Cl)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-fluorophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]methyl}benzonitrile](/img/structure/B2962804.png)

![2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2962806.png)

amine](/img/structure/B2962815.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2962818.png)